"N-(4-amino-2-methylphenyl)propanamide" chemical properties
"N-(4-amino-2-methylphenyl)propanamide" chemical properties
An in-depth technical analysis and workflow guide for the utilization of N-(4-amino-2-methylphenyl)propanamide in advanced organic synthesis and drug discovery.
Executive Summary
In the landscape of modern medicinal chemistry, bifunctional building blocks are the cornerstone of modular drug design. N-(4-amino-2-methylphenyl)propanamide (CAS: 436089-01-9) is a highly versatile, electron-rich aromatic amine featuring an ortho-methyl group and a meta-propanamide moiety. This specific substitution pattern makes it an invaluable intermediate for constructing complex heterocycles, kinase inhibitors, and advanced pharmacophores.
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties. We will explore the causality behind its synthetic methodologies, map its divergent reactivity profiles, and provide field-proven, self-validating protocols for its integration into high-throughput discovery pipelines.
Quantitative Physicochemical Profiling
Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in organic solvents, its chromatographic retention, and its stability during transition-metal-catalyzed cross-couplings.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | N-(4-amino-2-methylphenyl)propanamide |
| CAS Number | 436089-01-9 |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
| SMILES String | CCC(=O)Nc1ccc(N)cc1C |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DMF, DMSO, MeOH; sparingly soluble in H₂O |
| Commercial Purity | ≥95% (typically 97% via LC-MS) |
Data supported by commercial specifications from and .
Synthetic Methodologies: Regiochemical Fidelity
When synthesizing N-(4-amino-2-methylphenyl)propanamide de novo, the primary challenge is the regioselective differentiation of the two nitrogen atoms.
The Causality of Route Selection: Attempting a direct mono-acylation of 2-methylbenzene-1,4-diamine (Route A) often yields an intractable mixture of regioisomers and di-acylated byproducts because both amines possess similar nucleophilicity. To establish a self-validating protocol with 100% regiochemical fidelity, we employ a masking strategy (Route B). By starting with 2-methyl-4-nitroaniline, the para-position is masked as a non-nucleophilic nitro group. Acylation occurs exclusively at the ortho-amine. Subsequent reduction of the nitro group yields the target compound cleanly.
Two-step synthetic workflow for N-(4-amino-2-methylphenyl)propanamide via nitro reduction.
Step-by-Step Methodology: Nitro Reduction (Step 2)
-
Setup: Dissolve N-(2-methyl-4-nitrophenyl)propanamide (1.0 eq) in anhydrous ethanol (0.2 M) within a heavy-walled hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under an argon atmosphere to prevent auto-ignition of the solvent.
-
Reaction: Evacuate the flask and backfill with H₂ gas (3 cycles). Stir vigorously under a hydrogen balloon (1 atm) at ambient temperature for 4-6 hours.
-
Validation: Monitor via LC-MS. The disappearance of the nitro peak ([M+H]⁺ = 209.1) and the emergence of the amine peak ([M+H]⁺ = 179.2) validates the reduction.
-
Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethanol and concentrate the filtrate in vacuo.
Reactivity Mapping and Drug Discovery Applications
The utility of N-(4-amino-2-methylphenyl)propanamide lies in its dual functional groups. The propanamide acts as a stable, hydrogen-bond-donating/accepting vector (often utilized to interact with kinase hinge regions), while the primary aniline serves as a highly reactive nucleophile for further derivatization.
Divergent functionalization pathways of the primary aniline moiety.
Pathway A: Buchwald-Hartwig Amination
The electron-rich nature of the aniline makes it an excellent substrate for . By reacting this building block with aryl halides in the presence of a Palladium catalyst (e.g., Pd₂(dba)₃) and a bulky phosphine ligand (e.g., XPhos or BrettPhos), researchers can construct complex diarylamines, which are ubiquitous in pharmaceutical libraries.
Pathway B: Amide Bond Formation
The primary amine can be readily coupled with diverse carboxylic acids to form extended amide linkages. For sterically hindered or complex acids, standard carbodiimides (like EDC) often fail. In these scenarios, uronium salts are required.
Standard Operating Procedure (SOP): HATU-Mediated Amide Coupling
To ensure reproducible library generation, the following SOP utilizes (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
The Causality of Reagent Selection: Why HATU over traditional HBTU? HATU contains a pyridine nitrogen in its leaving group (HOAt). As detailed in foundational , this pyridine nitrogen provides a neighboring group effect, stabilizing the incoming amine via a 7-membered hydrogen-bonded cyclic transition state. This drastically accelerates the coupling rate and minimizes epimerization. We utilize N,N-Diisopropylethylamine (DIPEA) because its steric bulk prevents it from acting as a competing nucleophile, while remaining basic enough to deprotonate the carboxylic acid.
Step-by-Step Protocol:
-
Activation: In an oven-dried vial, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq).
-
Pre-incubation: Stir the mixture at room temperature for 10 minutes. Scientific rationale: This allows the complete formation of the highly reactive OAt-active ester before the amine is introduced.
-
Coupling: Add N-(4-amino-2-methylphenyl)propanamide (1.0 eq) to the activated mixture. Stir at room temperature for 2–4 hours.
-
Validation: Quench a 5 µL aliquot in 100 µL of Acetonitrile/Water and inject into the LC-MS. Look for the disappearance of the 179.2 m/z peak.
-
Workup: Dilute the reaction with Ethyl Acetate (10 volumes) and wash sequentially with 1M HCl, saturated NaHCO₃, and 5% aqueous LiCl (3x). Scientific rationale: The repeated LiCl washes are a self-validating technique to completely partition the DMF solvent and tetramethylurea byproduct into the aqueous phase, leaving pure product in the organic layer.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Analytical Characterization Standards
To confirm the integrity of N-(4-amino-2-methylphenyl)propanamide prior to use in complex syntheses, the following analytical benchmarks must be met:
-
LC-MS (ESI+): A dominant molecular ion peak at [M+H]⁺ = 179.2 m/z .
-
¹H NMR (400 MHz, DMSO-d₆):
-
Expect a distinct triplet (~1.1 ppm) and quartet (~2.3 ppm) corresponding to the ethyl group of the propanamide.
-
A sharp singlet (~2.1 ppm) for the aromatic methyl group.
-
A broad singlet (~4.8 ppm) integrating to 2H, indicating the free primary amine (exchangeable with D₂O).
-
A downfield broad singlet (>9.0 ppm) for the amide NH.
-
Safety and EHS Handling Guidelines
As with all electron-rich aromatic amines, N-(4-amino-2-methylphenyl)propanamide carries potential toxicity and skin sensitization risks.
-
Oxidation Risk: The compound is sensitive to prolonged air and light exposure, which can lead to the formation of dark, oxidized polymeric impurities. Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
PPE: Handle exclusively within a certified fume hood using nitrile gloves, chemical safety goggles, and a lab coat.
